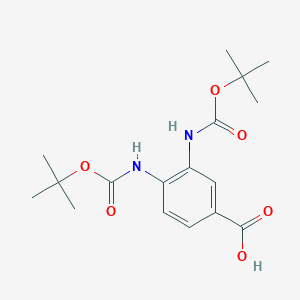

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents to introduce the desired functional groups while protecting others. For instance, the synthesis of 3,5-bis(bromomethyl)benzoic acid involves radical bromination and a four-step route from 1,3,5-benzenetricarboxylic acid . Similarly, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is synthesized through alkylation and selective cleavage steps . These methods could potentially be adapted for the synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid can be characterized using various spectroscopic techniques. For example, the molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been studied using DFT calculations and FT-IR spectroscopy . These techniques could be applied to determine the structure of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.

Chemical Reactions Analysis

The chemical reactions of related compounds often involve the formation or cleavage of bonds to introduce new functional groups. The synthesis of amino-substituted 1,3-bis(tert-butyl-NNO-azoxy)benzenes demonstrates the conversion of amino groups into tert-butyl-NNO-azoxy groups . This type of functional group transformation could be relevant for reactions involving 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are crucial for their practical applications. The study of 3,5-di-tert-butyl-4-hydroxybenzoic acid includes an analysis of its vibrational spectra, NMR data, HOMO-LUMO energy gap, and non-linear optical properties . These properties are essential for understanding the behavior of the compound in different environments and can provide insights into the properties of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.

Applications De Recherche Scientifique

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids : These are derived from commercially available tert-butyloxycarbonyl-protected amino acids and have been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

-

4-[(tert-Butoxycarbonyl)amino]benzoic acid : This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids : These are derived from commercially available tert-butyloxycarbonyl-protected amino acids and have been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

-

4-[(tert-Butoxycarbonyl)amino]benzoic acid : This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .

Safety And Hazards

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid has low toxicity, but safety precautions should still be taken when handling and storing it. It should be stored in a dry, cool, well-ventilated place, away from sources of ignition and oxidizing agents . It is also recommended to wear gloves and eye protection to avoid contact with skin and eyes .

Propriétés

IUPAC Name |

3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-8-7-10(13(20)21)9-12(11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQDWMAMCZQDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617123 | |

| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid | |

CAS RN |

66636-17-7 | |

| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

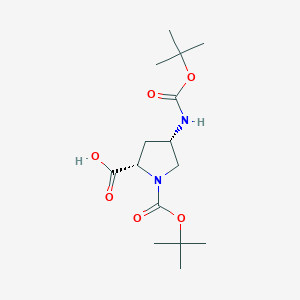

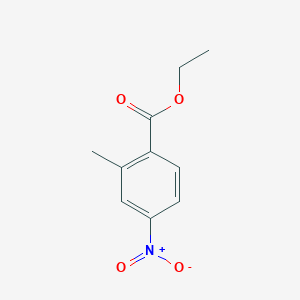

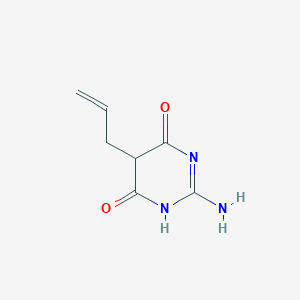

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)